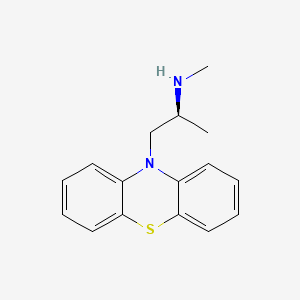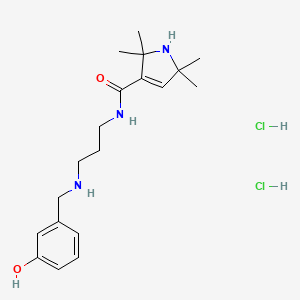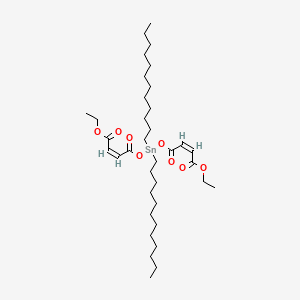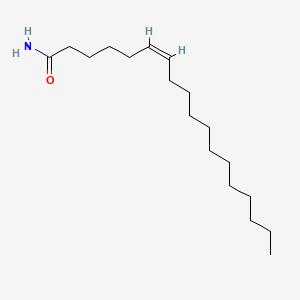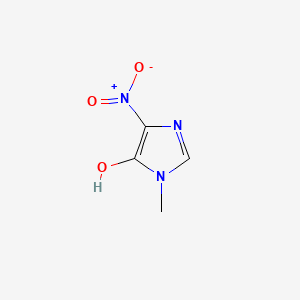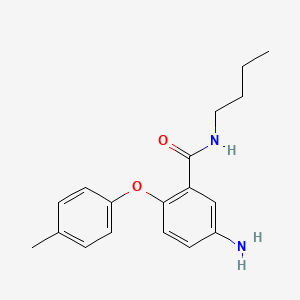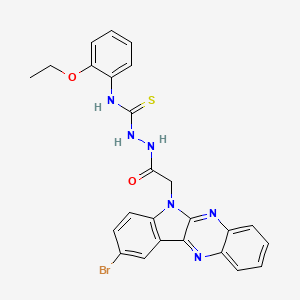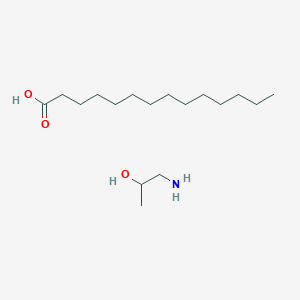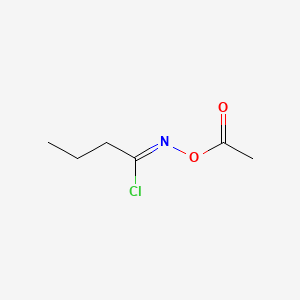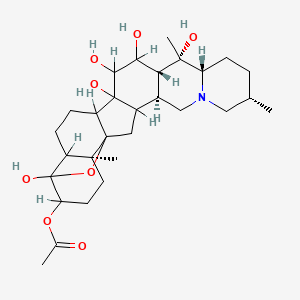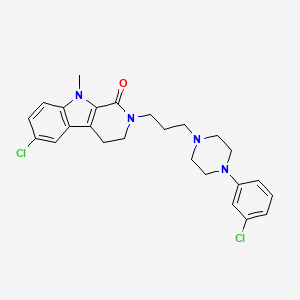
Piperazine, 1-((2,4,5-trimethoxyphenyl)sulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-((2,4,5-trimethoxyphenyl)sulfonyl)-: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a piperazine ring substituted with a 2,4,5-trimethoxyphenylsulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1-((2,4,5-trimethoxyphenyl)sulfonyl)- can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Another method includes the aza-Michael addition between diamines and in situ generated sulfonium salts .
Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the efficient production of these compounds.
Chemical Reactions Analysis
Types of Reactions: Piperazine, 1-((2,4,5-trimethoxyphenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of piperazine derivatives with reduced functional groups.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Piperazine, 1-((2,4,5-trimethoxyphenyl)sulfonyl)- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Piperazine, 1-((2,4,5-trimethoxyphenyl)sulfonyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.
Comparison with Similar Compounds
- Piperazine, 1-(2-ethylphenyl)-4-(3,4,5-trimethoxybenzoyl)-
- Piperazine, 1-(2-ethylphenyl)-4-(3,4,5-trimethoxybenzoyl)-
Comparison: Piperazine, 1-((2,4,5-trimethoxyphenyl)sulfonyl)- is unique due to the presence of the 2,4,5-trimethoxyphenylsulfonyl group, which imparts distinct chemical and biological properties. Compared to other piperazine derivatives, this compound may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry.
Properties
CAS No. |
97630-11-0 |
|---|---|
Molecular Formula |
C13H20N2O5S |
Molecular Weight |
316.38 g/mol |
IUPAC Name |
1-(2,4,5-trimethoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C13H20N2O5S/c1-18-10-8-12(20-3)13(9-11(10)19-2)21(16,17)15-6-4-14-5-7-15/h8-9,14H,4-7H2,1-3H3 |
InChI Key |
CAQYUQLSUQCUAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1OC)S(=O)(=O)N2CCNCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



